N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-4-6-19(7-5-17)24-16-23(18-8-10-20(11-9-18)26-33(3,28)29)25-27(24)34(30,31)22-14-12-21(32-2)13-15-22/h4-15,24,26H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUCUFAEMJLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for a variety of biological activities. The presence of sulfonamide and methoxy groups enhances its pharmacological profile. The empirical formula is , with a molecular weight of 396.49 g/mol.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity against various human cancer cell lines. The compound has been evaluated for its cytotoxic effects on several cancer types.
Case Studies and Findings
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Cell Line Testing : The compound was tested against multiple cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Results indicated notable inhibitory effects with IC50 values indicating effective concentrations required to inhibit cell growth:
- A549 : IC50 = 26 µM
- MCF-7 : IC50 = 0.08 µM
- HT-29 : IC50 = 14.31 µM
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through the disruption of microtubule dynamics, leading to cell cycle arrest. This is similar to the mechanism exhibited by other pyrazole derivatives, which have shown significant binding affinity to tubulin, causing structural distortions that prevent mitosis .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects.
Mechanistic Insights
The anti-inflammatory action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Compounds with similar structures have shown significant COX-2 inhibition, leading to reduced production of pro-inflammatory mediators .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
